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Compound of Interest

Compound Name: 2,3,3,4-Tetramethylpentane

Cat. No.: B096541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
2,3,3,4-tetramethylpentane (CAS No: 16747-38-9), a highly branched alkane.[1] The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics. The information presented is intended to support
researchers in compound identification, structural elucidation, and quality control processes.

Molecular Structure and Properties

2,3,3,4-Tetramethylpentane is a saturated hydrocarbon with the molecular formula CsH20 and
a molecular weight of 128.26 g/mol .[1] Its structure features a five-carbon pentane backbone
with four methyl group substituents, including a quaternary carbon at the C3 position. This high
degree of branching influences its spectroscopic properties.

Spectroscopic Data

The following sections present the fundamental spectroscopic data for 2,3,3,4-
tetramethylpentane, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.
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Due to the symmetry in the 2,3,3,4-tetramethylpentane molecule, the proton NMR spectrum is

expected to be relatively simple. The protons on the methyl groups and the methine protons will

give rise to distinct signals. Based on its structure, one would anticipate three unique proton

environments.

Table 1: Predicted *H NMR Spectroscopic Data for 2,3,3,4-Tetramethylpentane

Predicted
Signal Assignment Chemical Shift  Multiplicity Integration
A -CH(CHs)2 Multiplet 2H
B Singlet 6H
C -CH(CHs)2 Doublet 12H

Note: The predicted chemical shifts are based on typical values for alkanes. Actual

experimental values may vary slightly depending on the solvent and instrument used.

The proton-decoupled 3C NMR spectrum of 2,3,3,4-tetramethylpentane is expected to show

five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.

Table 2: 13C NMR Spectroscopic Data for 2,3,3,4-Tetramethylpentane

Chemical Shift (6, ppm)

Assignment

17.5 Methyl (C1, C5)
25.4 Methyl (C6, C7)
34.2 Methine (C2, C4)
41.9 Quaternary (C3)

(Data sourced from publicly available spectra and may be subject to minor variations)

Infrared (IR) Spectroscopy
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The IR spectrum of 2,3,3,4-tetramethylpentane is characteristic of a saturated alkane,
dominated by C-H stretching and bending vibrations. The spectrum lacks absorptions from
common functional groups, making it useful for confirming the absence of such moieties.

Table 3: Key IR Absorption Bands for 2,3,3,4-Tetramethylpentane

Wavenumber (cm~—?) Vibration Type Intensity
2960 - 2850 C-H Stretch Strong
1470 - 1450 C-H Bend (Scissoring) Medium
1385 - 1370 C-H Bend (Methyl Rock) Medium

(Data corresponds to the gas-phase IR spectrum available in the NIST/EPA Gas-Phase
Infrared Database.)[2]

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2,3,3,4-tetramethylpentane results in a
characteristic fragmentation pattern. The molecular ion peak (M*) at m/z 128 may be of low
abundance due to the highly branched nature of the molecule, which promotes fragmentation.

Table 4: Major Fragment lons in the Mass Spectrum of 2,3,3,4-Tetramethylpentane

m/z Proposed Fragment lon Relative Abundance
128 [CoH20]* (Molecular lon) Low

113 [CsH17]* Moderate

85 [CeH13]* High

1 [CsHua]* High

57 [CaHo]* High

43 [CsHA]* Base Peak

(Fragmentation data is based on the NIST Mass Spectrometry Data Center.)[3]
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2,3,3,4-tetramethylpentane is dissolved in
0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIz) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm).

'H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field
spectrometer. Data acquisition parameters typically include a spectral width of 15 ppm, a
relaxation delay of 1-2 seconds, and 16-32 scans.

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,
typically at a frequency of 100 MHz. A spectral width of 220-250 ppm is used, with a
relaxation delay of 2-5 seconds. Broadband proton decoupling is employed to simplify the
spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is
typically required to achieve a good signal-to-noise ratio due to the low natural abundance of
13C.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a
deuterated triglycine sulfate (DTGS) detector is used.

Sample Analysis: A drop of neat 2,3,3,4-tetramethylpentane is placed on the crystal of an
Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty
ATR crystal is recorded first. The sample spectrum is then collected over the range of 4000-
400 cm~1, with a resolution of 4 cm~1. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 2,3,3,4-tetramethylpentane is prepared in a volatile

organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).
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e Gas Chromatography: A 1 pL aliquot of the sample solution is injected into a gas
chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm X
0.25 um). The injector temperature is set to 250°C. The oven temperature program typically
starts at 50°C, holds for 2 minutes, and then ramps up to 250°C at a rate of 10°C/min.
Helium is used as the carrier gas at a constant flow rate.

e Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron
ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 35-300.
The ion source and transfer line temperatures are maintained at approximately 230°C and
280°C, respectively.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationships in mass spectral fragmentation.
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Spectroscopic Analysis Workflow for 2,3,3,4-Tetramethylpentane
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Caption: Workflow for the spectroscopic analysis of 2,3,3,4-tetramethylpentane.
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Mass Spectrometry Fragmentation Pathway of 2,3,3,4-Tetramethylpentane
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Caption: Proposed fragmentation pathway for 2,3,3,4-tetramethylpentane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2,3,3,4-Tetramethylpentane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096541#spectroscopic-data-for-2-3-3-4-
tetramethylpentane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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